2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a deuterated analog of valproic acid, which is primarily used as an anticonvulsant and mood stabilizer. The incorporation of deuterium atoms into the molecular structure aims to enhance the pharmacokinetic properties of the compound, leading to improved bioavailability and a longer half-life compared to its non-deuterated counterpart. This modification has potential implications for therapeutic efficacy and safety in clinical applications.
This compound is classified under organic acids and is specifically categorized as a deuterated fatty acid. It is derived from valproic acid, which has been widely utilized in treating epilepsy, bipolar disorder, and migraine prevention . The unique structure of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid allows for its use in scientific research, particularly in tracing reaction pathways and studying the pharmacodynamics of related compounds .
The synthesis of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid typically involves several key steps:
The industrial production often employs large-scale synthesis techniques that are optimized for high yield. Quality control is critical to ensure the consistency and purity of the final product, which is essential for both research applications and potential therapeutic use.
The molecular formula for 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is , indicating the presence of five deuterium atoms. The structural representation can be summarized as follows:
The molecular weight of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is approximately 159.31 g/mol . The presence of deuterium influences both the physical and chemical properties compared to its non-deuterated analog.
This compound can undergo various chemical reactions typical for carboxylic acids:
Common reagents in reactions involving this compound include:
The reaction conditions (temperature, solvent) are carefully controlled to achieve desired products while minimizing side reactions .
The mechanism by which 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid exerts its effects mirrors that of valproic acid. It modulates neurotransmitter activity in the brain, particularly by enhancing gamma-aminobutyric acid (GABA) levels, which contributes to its anticonvulsant and mood-stabilizing properties. The presence of deuterium may enhance stability and prolong action duration due to kinetic isotope effects .
Relevant analyses include Nuclear Magnetic Resonance (NMR) spectroscopy data that confirm structural integrity and isotopic labeling efficiency .
The primary applications of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid are found in scientific research:
The development of valproic acid (VPA) analogs began with the isolation of pentanoic acid derivatives in 1881, though their anticonvulsant properties remained unrecognized until 1962. Early VPA formulations exhibited variable pharmacokinetics due to rapid ω- and β-oxidation of the propyl side chains—a vulnerability that spurred interest in deuterium modification [7]. Deuterium labeling emerged in the 1970s as a mechanism to prolong drug half-lives, capitalizing on the higher bond dissociation energy of C–D bonds (∼87 kcal/mol) versus C–H bonds (∼80 kcal/mol). This principle was first successfully applied in psychiatry (lithium deuterobenzoate) and later adapted for neurology targets [1].
For valproic acid, deuterium incorporation initially focused on terminal methyl groups (e.g., Valproic-4,4,4',4'-D4 Acid; CAS 345909-03-7), which are primary sites of cytochrome P450-mediated oxidation. Early deuterated VPA analogs demonstrated up to 50% reductions in clearance rates in preclinical models, validating deuteration as a strategy to mitigate first-pass metabolism [3] [7]. Contemporary synthesis now achieves isotopic purity ≥99 atom % D, enabling precise assessment of metabolic outcomes [3] [5].
Table 1: Key Milestones in Deuterated Anticonvulsant Development
Year | Development | Significance |
---|---|---|
1881 | Synthesis of valproic acid | Foundation for branched-chain fatty acid anticonvulsants |
1962 | Discovery of VPA's antiepileptic activity | Clinical adoption for absence seizures |
1977 | First deuterated CNS drug (lithium deuterobenzoate) | Proof-of-concept for KIE in pharmacokinetics |
2000s | Commercial synthesis of deuterated VPA analogs | Enabled targeted deuteration at metabolic hotspots |
The molecular design of 2-(Propyl-2,2-D2)Pentanoic-4,4-D2 Acid (IUPAC: 4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid) strategically targets deuterium at the C4 and C4' positions—methylenes adjacent to terminal methyl groups. These sites correspond to in vivo hydroxylation hotspots where C–H bond cleavage initiates β-oxidation [3] [7]. The kinetic isotope effect (KIE) operates here because enzymatic hydrogen abstraction becomes rate-limiting when deuterium replaces hydrogen, thus delaying metabolite formation. Theoretical models predict a KIE of 2–10 for aliphatic deuteration, depending on the enzyme-substrate binding kinetics [7].
Metabolic Stability:Deuterium at C4/C4' sterically hinders hydroxylation by cytochrome P450 isoforms (CYP2A6, CYP2B6). In vitro studies of related analogs show reduced formation of 4-OH-VPA and 5-OH-VPA metabolites, decreasing subsequent glucuronidation and elimination. This directly extends plasma half-life without altering distribution volume [3] [5].
Synthesis and Analytical Confirmation:Industrial synthesis involves catalytic deuteration of unsaturated precursors (e.g., 2-propyl-2-pentenoic acid; CID 6437068) using D₂ gas or deuterated reducing agents. The final product is purified to ≥98% chemical and 99% isotopic purity [5] [6]. Characterization employs:
Table 2: Impact of Deuteration Sites on Molecular Properties
Deuteration Site | Theoretical KIE | Metabolic Consequence |
---|---|---|
C4/C4' (methylene) | 5–7 | Delayed β-oxidation; 30–60% lower clearance |
Terminal methyl | 2–3 | Reduced ω-oxidation; minor half-life extension |
Carboxylate | Negligible | No significant change; maintains target engagement |
Physicochemical Properties:Deuterium substitution minimally alters bulk properties:
This strategic deuteration balances metabolic resistance with preserved target binding to voltage-gated sodium channels and GABA transaminase—core mechanisms for seizure suppression [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8